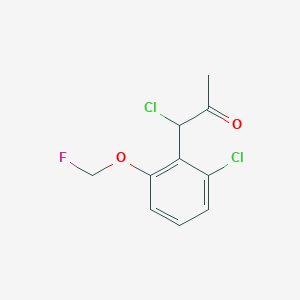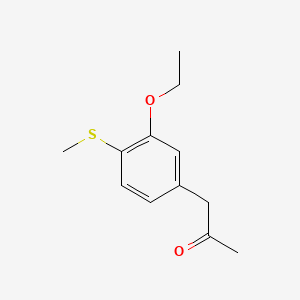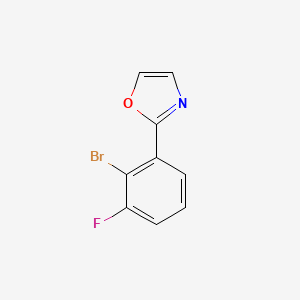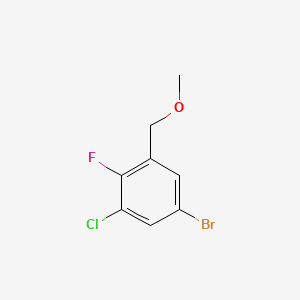
Aloc-Asp(OtBu)-OH.DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aloc-Asp(OtBu)-OH.DCHA, also known as (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, is a compound used in various chemical and biological research applications. It is a derivative of aspartic acid, modified with an allyloxycarbonyl (Aloc) protecting group and a tert-butyl (OtBu) ester group. The compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Asp(OtBu)-OH.DCHA typically involves the protection of the amino and carboxyl groups of aspartic acid. The allyloxycarbonyl (Aloc) group is introduced to protect the amino group, while the tert-butyl (OtBu) ester is used to protect the carboxyl group. The synthesis can be carried out using standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity compounds suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Aloc-Asp(OtBu)-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The Aloc group can be removed using palladium-catalyzed hydrogenation, while the OtBu group can be removed using acidic conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used for the removal of the Aloc protecting group.
Acidic Conditions: Employed for the removal of the OtBu ester group.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives, which can be further modified or used in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Aloc-Asp(OtBu)-OH.DCHA is widely used in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Aloc-Asp(OtBu)-OH.DCHA involves its role as a protected amino acid derivative. The protecting groups (Aloc and OtBu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s reactivity and stability make it an essential tool in organic synthesis and peptide chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another protected aspartic acid derivative used in peptide synthesis.
Boc-Asp(OtBu)-OH: Similar to Aloc-Asp(OtBu)-OH.DCHA but with a different protecting group (Boc) for the amino group.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide a balance of stability and reactivity. The Aloc group offers selective deprotection under mild conditions, making it suitable for complex peptide synthesis .
Eigenschaften
Molekularformel |
C24H42N2O6 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H19NO6.C12H23N/c1-5-6-18-11(17)13-8(10(15)16)7-9(14)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-;/m0./s1 |
InChI-Schlüssel |
BWZPYGCMXCOSND-QRPNPIFTSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)


![(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)
![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)
![(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14038765.png)


![(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol](/img/structure/B14038792.png)



